![molecular formula C12H15N3O3 B2592305 N-ethoxy-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-12-2](/img/structure/B2592305.png)
N-ethoxy-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
“N-ethoxy-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C12H15N3O3 . It is also known by other names such as “4-(ETHOXYAMINO)-6,7-DIMETHOXYQUINAZOLINE” and "4-Quinazolinamine, N-ethoxy-6,7-dimethoxy-" .
Molecular Structure Analysis
The molecular structure of “N-ethoxy-6,7-dimethoxyquinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The quinazoline core is substituted at the 4-position with an ethoxyamino group and at the 6 and 7 positions with methoxy groups .Physical And Chemical Properties Analysis
“N-ethoxy-6,7-dimethoxyquinazolin-4-amine” has a molecular weight of 249.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Anticonvulsant Activity
N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock (MES), subcutaneous pentylenetetrazole (sc PTZ), and intracerebroventricular (icv) AMPA-induced seizures in mice . Among all the synthesized compounds, one showed significant anticonvulsant activity against MES, sc PTZ, and AMPA-induced seizures .
Neurotoxicity Assessment
The acute neurotoxicity of N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives was determined using the rotarod test . This test is used to assess the balance and coordination of rodents and is often used in research to evaluate the neurotoxic effects of potential therapeutic compounds .
Hepatotoxicity Assessment
The hepatotoxicity of N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives was assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity . These enzymes are markers of liver damage, and their levels can indicate the hepatotoxic effects of a compound .
Synthesis of Tyrosine Kinase Inhibitors
N-ethoxy-6,7-dimethoxyquinazolin-4-amine is used in the synthesis of tyrosine kinase inhibitors such as tandutinib, erlotinib, and gefitinib . These inhibitors are used in the treatment of various types of cancers .
Treatment of Non-Small-Cell Lung Cancer (NSCLC)
Tyrosine kinase inhibitors synthesized from N-ethoxy-6,7-dimethoxyquinazolin-4-amine, such as erlotinib and gefitinib, have been used for the treatment of non-small-cell lung cancer (NSCLC) .
Treatment of Myeloid Leukemia and Advanced Myelodysplasia
Tandutinib, a tyrosine kinase inhibitor synthesized from N-ethoxy-6,7-dimethoxyquinazolin-4-amine, is in phase II clinical trials for myeloid leukemia or advanced myelodysplasia .
Antiproliferative Efficacy in Colon Cancer Cells
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has shown antiproliferative efficacy in colon cancer cells . This suggests its potential use in the treatment of colon cancer .
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases, particularly tyrosine kinases .
Mode of Action
Compounds with similar structures have been known to inhibit tyrosine kinase activity, restricting the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .
Biochemical Pathways
Similar compounds have been known to affect signal transduction pathways governed by protein kinases .
Result of Action
Similar compounds have been known to have therapeutic effects in the treatment of certain cancers .
properties
IUPAC Name |
N-ethoxy-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQRWIRKJTAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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